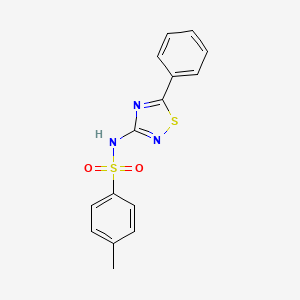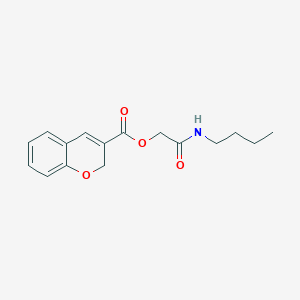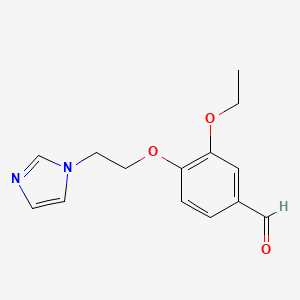
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with various aldehydes or ketones. For instance, the reaction of thiosemicarbazide with benzaldehyde in the presence of an acid catalyst can yield 5-phenyl-1,2,4-thiadiazole.
Sulfonamide Formation: The thiadiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions often require acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Chemistry
In chemistry, 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, thiadiazole derivatives, including this compound, have shown significant antimicrobial, antifungal, and anticancer activities. They are studied for their potential to inhibit the growth of various pathogens and cancer cells .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to act as an enzyme inhibitor, potentially useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various industrial applications.
作用机制
The mechanism of action of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, disrupting essential biological processes .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.
5-Phenyl-1,2,4-thiadiazole: Similar to the compound but lacks the sulfonamide group.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiadiazole ring.
Uniqueness
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its simpler counterparts .
属性
CAS 编号 |
89879-96-9 |
|---|---|
分子式 |
C15H13N3O2S2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-16-14(21-17-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChI 键 |
HPDSEIHULXTEPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)









![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

